molecular formula C11H10Cl2N4 B1676516 Metoprine CAS No. 7761-45-7

Metoprine

Katalognummer B1676516
CAS-Nummer: 7761-45-7
Molekulargewicht: 269.13 g/mol
InChI-Schlüssel: VQJHOPSWBGJHQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metoprine is a small molecule that is classified as experimental . It belongs to the class of organic compounds known as dichlorobenzenes, which are compounds containing a benzene with exactly two chlorine atoms attached to it .


Molecular Structure Analysis

Metoprine has a molecular weight of 269.13 and a chemical formula of C11H10Cl2N4 . It’s also noted that this compound has a strong hydrogen bond with two amide nitrogen atoms and one chlorine atom of the dichlorophenyl ring .


Chemical Reactions Analysis

Metoprine is stable if stored as directed and should avoid strong oxidizing agents . It has a density of 1.4±0.1 g/cm3, a boiling point of 483.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .


Physical And Chemical Properties Analysis

Metoprine has a density of 1.4±0.1 g/cm3, a boiling point of 483.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 70.1±0.3 cm3, a polar surface area of 78 Å2, and a molar volume of 185.9±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Inhibition of Histamine N-Methyl Transferase

Metoprine is widely used as an inhibitor of Histamine N-Methyl Transferase (HNMT), an enzyme that degrades histamine . By inhibiting HNMT, Metoprine increases the levels of histamine in the brain .

Alzheimer’s Disease Research

The lower activity of the histaminergic system is associated with neurological disorders, including Alzheimer’s disease (AD) . Metoprine’s ability to increase histamine levels in the brain by inhibiting HNMT has been used in research related to AD .

Memory Enhancement

Research has shown that HNMT inhibition by Metoprine can ameliorate memory impairments in male Sprague Dawley mice . This suggests potential applications of Metoprine in the field of cognitive enhancement and memory-related disorders .

Drug Repurposing

Metoprine has been used in drug repurposing studies. For instance, it has been used in computational studies for drug repurposing of HNMT .

Interaction with Other Drugs

Metoprine has been studied for its interactions with other drugs. For example, the therapeutic efficacy of Metoprine can be increased when used in combination with Acetazolamide . Also, the risk or severity of methemoglobinemia can be increased when Metoprine is combined with Ambroxol .

Research on Methamphetamine (METH) Effects

Metoprine has been used in research studying the effects of Methamphetamine (METH). Both METH and Metoprine reduced dopamine and histamine turnover in the striatum and the nucleus accumbens and the hypothalamus, respectively .

Safety and Hazards

Metoprine is considered toxic and can cause moderate to severe irritation to the skin and eyes . It’s important to handle Metoprine with care and use appropriate personal protective equipment, such as chemical-resistant rubber gloves and chemical safety goggles .

Eigenschaften

IUPAC Name

5-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4/c1-5-9(10(14)17-11(15)16-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H4,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJHOPSWBGJHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057831
Record name Methodichlorophen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metoprine

CAS RN

7761-45-7
Record name Metoprine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7761-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metoprine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoprine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04655
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOPRINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METOPRINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methodichlorophen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOPRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9RKX796Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metoprine
Reactant of Route 2
Reactant of Route 2
Metoprine
Reactant of Route 3
Reactant of Route 3
Metoprine
Reactant of Route 4
Reactant of Route 4
Metoprine
Reactant of Route 5
Metoprine
Reactant of Route 6
Metoprine

Q & A

Q1: What is the primary molecular target of metoprine?

A1: Metoprine is a potent inhibitor of dihydrofolate reductase (DHFR). [, , , , , , , ] It binds to DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor for nucleotide biosynthesis.

Q2: How does metoprine's lipophilicity affect its mechanism of action compared to methotrexate?

A2: Unlike methotrexate, which relies on a carrier-mediated transport system for cellular entry, metoprine can passively diffuse across cell membranes due to its lipophilic nature. [, , , , , ] This characteristic makes metoprine effective against certain methotrexate-resistant cells with impaired drug uptake. [, , , , ]

Q3: What are the downstream consequences of metoprine-mediated DHFR inhibition?

A3: Inhibition of DHFR by metoprine disrupts the folate cycle, leading to depletion of tetrahydrofolate. This depletion inhibits the synthesis of purines and thymidylate, essential building blocks for DNA and RNA, ultimately suppressing cell growth and proliferation. [, , , , , ]

Q4: What is the molecular formula and weight of metoprine?

A4: Metoprine has the molecular formula C14H15Cl2N5 and a molecular weight of 324.21 g/mol.

Q5: Is there any spectroscopic data available for metoprine?

A5: While the provided research papers do not explicitly detail spectroscopic data for metoprine, standard characterization techniques like NMR, IR, and mass spectrometry are typically employed for structural elucidation of such compounds.

Q6: Does metoprine possess any catalytic properties?

A6: Metoprine acts as an enzyme inhibitor rather than a catalyst. It binds to DHFR, hindering its catalytic activity in the folate cycle.

Q7: How do structural modifications of metoprine affect its activity?

A7: One study explores the SAR of metoprine analogues with different substituents and heterocyclic systems. [] While some modifications enhanced potency against specific DHFR enzymes, none achieved selectivity for the target enzymes over the mammalian enzyme. Further research is needed to identify modifications that improve selectivity and therapeutic potential.

Q8: Are there specific SHE regulations regarding the handling and disposal of metoprine?

A8: The provided research does not specifically address SHE regulations for metoprine. As a potent pharmaceutical compound, handling and disposal should adhere to standard laboratory safety protocols and regulations governing hazardous materials.

Q9: What is the pharmacokinetic profile of metoprine?

A9: Metoprine exhibits a long plasma half-life in various species, including humans. [, ] Studies have shown that metoprine can achieve high concentrations in various tissues, including the brain, indicating its ability to cross the blood-brain barrier. [, ]

Q10: How does the route of administration affect metoprine's pharmacokinetics?

A10: Studies in mice have demonstrated that metoprine is rapidly absorbed after both oral and intraperitoneal administration, with high oral bioavailability. []

Q11: Has metoprine's metabolism been studied?

A11: Studies have identified metabolites of metoprine, including dihydrofolate reductase inhibitors. [] Further research is needed to fully characterize its metabolic pathways and potential for drug-drug interactions.

Q12: What in vitro models have been used to study metoprine's activity?

A12: Various studies have utilized human and murine cancer cell lines, including leukemia, lymphoma, osteosarcoma, hepatoma, and glioma cells, to investigate the in vitro activity of metoprine. [, , , , , , , , , , , ]

Q13: What in vivo models have been used to evaluate metoprine's efficacy?

A13: Metoprine's efficacy has been evaluated in murine tumor models, including the avian sarcoma virus rat glioma model and other murine models of malignancy. []

Q14: Have any clinical trials been conducted with metoprine?

A14: Yes, Phase I and Phase II clinical trials have been conducted with metoprine in patients with advanced cancers, including colorectal carcinoma, non-small-cell lung carcinoma, and other tumor types. [, , ]

Q15: What are the mechanisms of resistance to metoprine?

A15: Resistance to metoprine can arise through various mechanisms, including increased expression of dihydrofolate reductase, decreased drug uptake, or alterations in folate metabolism. [, , , ]

Q16: Does cross-resistance exist between metoprine and other antifolates?

A16: Yes, cross-resistance has been observed between metoprine and other antifolates, such as methotrexate, trimetrexate, and piritrexim (BW 301U), particularly in cells with impaired drug uptake or elevated DHFR levels. [, , , , ]

Q17: What are the known toxicities associated with metoprine?

A17: While a comprehensive safety profile is not detailed in the provided research, clinical trials have reported thrombocytopenia, leukopenia, nausea, vomiting, and central nervous system toxicity as potential adverse effects of metoprine. [, , , ]

Q18: What analytical methods have been used to quantify metoprine?

A18: Studies have employed various analytical techniques for quantifying metoprine, including dihydrofolate reductase inhibition assays, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). [, , , , ]

Q19: What is the environmental impact of metoprine?

A19: The provided research does not contain information on the environmental impact or degradation of metoprine. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible disposal and mitigation.

Q20: Have the analytical methods used to quantify metoprine been validated?

A20: While the research papers do not provide explicit validation data for all analytical methods, they often mention using established techniques like HPLC and GC-MS, which are routinely validated for accuracy, precision, and specificity.

Q21: Does metoprine induce or inhibit drug-metabolizing enzymes?

A21: The research does not explicitly address metoprine's potential to induce or inhibit drug-metabolizing enzymes. Further research is necessary to investigate these interactions and their potential implications for drug metabolism and clearance.

Q22: What is known about the biocompatibility and biodegradability of metoprine?

A22: The provided research primarily focuses on metoprine's pharmacodynamic and pharmacokinetic properties, with limited information on its biocompatibility and biodegradability. Further research is needed to assess its long-term effects on biological systems and its degradation pathways in the environment.

Q23: What are some alternative compounds or therapies to metoprine?

A23: Other antifolates like methotrexate, trimetrexate, and piritrexim (BW 301U) represent potential alternatives to metoprine. [, , , , ] The choice of treatment depends on factors like the specific cancer type, resistance mechanisms, and patient-specific factors.

Q24: Are there any specific guidelines for recycling or disposal of metoprine?

A24: The provided research does not offer specific guidelines for recycling or disposal of metoprine. As a pharmaceutical compound, its handling and disposal should adhere to regulations for hazardous materials and pharmaceutical waste management.

Q25: What research tools and resources are available for studying metoprine?

A25: Researchers can utilize various resources for studying metoprine, including established cell lines, in vivo tumor models, and analytical techniques like HPLC and GC-MS. [, , , , , , ]

Q26: What are some key milestones in the research and development of metoprine?

A26: Key milestones include the discovery of metoprine as a potent DHFR inhibitor, characterization of its lipophilic properties and mechanism of action, preclinical evaluation in various cancer models, and the completion of Phase I and Phase II clinical trials. [, , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.